Geraniin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

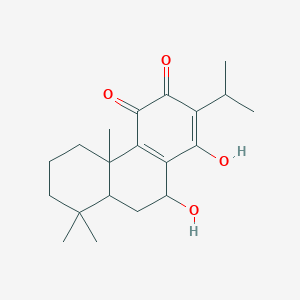

Geraniin is a dehydro ellagitannin found in geraniums . It is also found in Geranium thunbergii, a popular folk medicine in Japan, and in the rind of Nephelium lappaceum (rambutan) .

Synthesis Analysis

This compound is a secondary metabolite found in plants and is categorized as a hydrolysable tannin under the large family of polyphenolic compounds . The synthesis of this compound has been verified in at least 71 plant species , many of which are used in traditional medicine .Molecular Structure Analysis

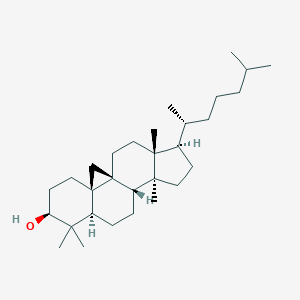

The chemical formula of this compound is C41H28O27 with a molecular mass of 952.64 g/mol . Upon crystallization, this compound exists as a hydrate with a chemical formula of C41H28O27·7H2O .Chemical Reactions Analysis

This compound has been demonstrated to possess antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 952.64 g/mol . It has a density of 2.26 g/mL . The lipophilicity (log P) values for this compound were established as 0.73±0.17, establishing it as a polar compound . This compound exhibits poor solubility in gastric fluids but good solubility in intestinal fluids .Applications De Recherche Scientifique

Effets analgésiques et anti-inflammatoires

Des études indiquent que la geraniine, lorsqu'elle est utilisée en association avec de la morphine ou du diclofénac, réduit de manière synergique la douleur neuropathique et inflammatoire chez la souris . Cette propriété en fait un candidat prometteur pour la gestion de la douleur.

Applications cosmétiques et industrielles

En raison de ses diverses propriétés bioactives, la geraniine est explorée pour des formulations cosmétiques (par exemple, protection de la peau, anti-âge) et des applications industrielles (par exemple, additifs alimentaires, colorants naturels).

En résumé, la nature multifonctionnelle de la geraniine en fait un composé fascinant pour la recherche scientifique. Son potentiel s'étend à la santé métabolique, la gestion de la douleur, l'activité antimicrobienne, la protection cardiovasculaire, la modulation immunitaire, et bien plus encore. Les chercheurs continuent de démêler toute l'étendue de ses applications . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Geraniin, a hydrolysable tannin and secondary metabolite found in plants , has been shown to interact with several targets. It has been found to bind to the Dengue virus type-2 envelope protein , and it also interacts with the SARS-CoV-2 spike protein and hACE2 receptor . In cancer cells, this compound targets the PI3K/Akt/mTOR signaling pathway involving NF-κB .

Mode of Action

This compound’s mode of action varies depending on the target. In the case of viral infections, this compound inhibits the entry of viruses into human epithelial cells by blocking the binding between the viral protein and the human receptor . In cancer cells, this compound induces apoptotic cell death in a time- and dose-dependent pattern . It also inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell cycle progression, growth, and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells . Additionally, this compound has been found to inhibit the polarization of M1 macrophages , which play a role in inflammation and immune responses.

Result of Action

The result of this compound’s action is dependent on the target and the biological context. In viral infections, this compound can inhibit the entry of the virus, thereby preventing infection . In cancer cells, this compound can induce apoptosis, leading to cell death . This compound also possesses antioxidant, antimicrobial, cytoprotective, immune-modulatory, and analgesic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound and its ability to undergo hydrolysis . The presence of other molecules can also influence the binding of this compound to its targets.

Orientations Futures

Geraniin has received widespread interest as a research focus to unearth its beneficial biological effects and therapeutic values . Future research will likely continue to explore its potential uses in medicine, particularly its effects on hypertension, cardiovascular disease, and metabolic dysregulation .

Propriétés

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)